N-cyclohexyl-2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C27H32N4O4 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide |
InChI |
InChI=1S/C27H32N4O4/c1-2-16-28-24(32)17-19-12-14-21(15-13-19)31-26(34)22-10-6-7-11-23(22)30(27(31)35)18-25(33)29-20-8-4-3-5-9-20/h6-7,10-15,20H,2-5,8-9,16-18H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
JQQVQWUCBKSJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexylcarbamoyl Group: This step is achieved through carbamoylation reactions using cyclohexyl isocyanate.
Attachment of the Phenyl Group: This is done via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Acylation: The final step involves the acylation of the intermediate with propylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinazoline derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions.
Scientific Research Applications
2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its quinazolinone core.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes, leading to various biological effects. The cyclohexylcarbamoyl group enhances its binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- N-(1-CYCLOHEXYLCARBAMOYL-2-PHENYL-VINYL)-4-METHYL-BENZAMIDE
- N-cyclohexyl-2-(4-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PHENYL)-N-PROPYLACETAMIDE stands out due to its unique combination of a quinazolinone core and a cyclohexylcarbamoyl group, which imparts distinct biological activity and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
